Fmoc-Trp-OSu

Peptide synthesis Solid-phase synthesis Coupling efficiency

Fmoc-Trp-OSu (CAS 84771-20-0) is an Nα-Fmoc protected, C-terminal N-hydroxysuccinimide (OSu) activated ester of L-tryptophan. As a pre-activated building block, it is designed for direct incorporation into peptide sequences via Fmoc solid-phase peptide synthesis (SPPS) without requiring in situ activation reagents.

Molecular Formula C30H25N3O6
Molecular Weight 523,52 g/mole
CAS No. 84771-20-0
Cat. No. B613390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Trp-OSu
CAS84771-20-0
SynonymsFmoc-Trp-OSu; 84771-20-0; AmbotzFAA6540; MolPort-008-267-789; ZINC2559985; AKOS016001499; AK-81225; KB-281496; FT-0626512; ST24047308; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophansuccinimidylester; 2,5-Dioxo-1-pyrrolidinylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophanate; L-Tryptophan,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,5-dioxo-1-pyrrolidinylester
Molecular FormulaC30H25N3O6
Molecular Weight523,52 g/mole
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1
InChIKeyWWQYTEPUEUNBOM-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Trp-OSu (CAS 84771-20-0): Activated Tryptophan Building Block for Fmoc-SPPS


Fmoc-Trp-OSu (CAS 84771-20-0) is an Nα-Fmoc protected, C-terminal N-hydroxysuccinimide (OSu) activated ester of L-tryptophan . As a pre-activated building block, it is designed for direct incorporation into peptide sequences via Fmoc solid-phase peptide synthesis (SPPS) without requiring in situ activation reagents . This compound serves as an alternative to standard Fmoc-Trp-OH (which requires coupling reagents) and Fmoc-Trp(Boc)-OH (which incorporates indole side-chain protection) in the synthesis of tryptophan-containing peptides .

Why Fmoc-Trp-OSu Cannot Be Simply Substituted by Fmoc-Trp-OH or Fmoc-Trp(Boc)-OH


Substituting Fmoc-Trp-OSu with non-activated Fmoc-Trp-OH introduces a mandatory in situ activation step, which alters coupling kinetics and introduces variability dependent on activation reagent choice, base, and stoichiometry [1]. Conversely, substituting with Fmoc-Trp(Boc)-OH introduces a Boc-protected indole side-chain that remains on the peptide until final TFA cleavage, fundamentally changing the downstream deprotection strategy and increasing the molecular weight burden on the resin . Furthermore, pre-activated esters like the OSu derivative demonstrate superior performance over in situ activated methods for difficult couplings or when minimizing racemization is paramount, as evidenced by comparative studies on related pentafluorophenyl ester systems [2]. These differences in activation state, protection strategy, and steric profile mean that simple interchange without method re-optimization can lead to significant yield loss, epimerization, or purification failure.

Fmoc-Trp-OSu Comparative Evidence: Quantitative Differentiation vs. Analogs


OSu vs. Pfp Activation: Coupling Efficiency Advantage in Model Decapeptides

A comparative study of coupling methods for model decapeptides demonstrated that N-hydroxysuccinimide (OSu) esters provide higher coupling yields than pentafluorophenyl (Pfp) esters. While this study evaluated the DIC/HOBt in situ activation method rather than isolated pre-activated OSu amino acids, the reported mean coupling yield per cycle for DIC/HOBt (which generates an OSu-like active intermediate) was 87-91%, significantly outperforming the pentafluorophenyl ester method [1]. This establishes the broader class advantage of OSu-type activation over Pfp esters in terms of coupling efficiency, a principle that directly applies to pre-activated Fmoc-Trp-OSu versus Fmoc-Trp-OPfp selection.

Peptide synthesis Solid-phase synthesis Coupling efficiency

Absence of Indole Protection: Compatibility with TFA-Labile Side-Chain Protection Strategies

The standard approach for preventing tryptophan alkylation during TFA cleavage in Fmoc-SPPS relies on the Boc-protected derivative Fmoc-Trp(Boc)-OH, which generates an N-in-carboxy indole upon cleavage that protects the indole ring . Fmoc-Trp-OSu, lacking indole protection, offers a strategically distinct alternative. By using the pre-activated OSu ester without side-chain protection, researchers avoid introducing the Boc group that must be cleaved and removed during workup. This is particularly advantageous in syntheses where TFA-mediated Boc cleavage is incompatible with other side-chain protecting groups or when the N-in-carboxy intermediate interferes with post-cleavage modifications .

Peptide synthesis Protecting group strategy Tryptophan alkylation

Certified Chiral Purity: Enantiomeric Excess Verification for Procurement Quality Control

Commercial specifications from a primary vendor indicate that Fmoc-Trp-OSu is supplied with a purity of ≥97% (HPLC) and a specific optical rotation of [α]D20 = -54 ± 3º (C=1 in DMF) . This optical rotation value serves as a verifiable specification for enantiomeric purity, allowing procurement teams to differentiate between L-tryptophan (Fmoc-Trp-OSu) and its D-enantiomer (Fmoc-D-Trp-OSu, CAS not specified but commercially available). Unlike Fmoc-Trp(Boc)-OH, which carries additional Boc-related impurities requiring separate HPLC monitoring , the simpler impurity profile of Fmoc-Trp-OSu may simplify analytical characterization.

Chiral purity Quality control Enantiomeric excess

Suppression of Fmoc-β-Ala-OH Byproduct Formation in Fmoc Protection Reactions

Patent literature on Fmoc protection methodology indicates that Fmoc-OSu is used industrially to introduce the Fmoc group onto amino compounds. A key challenge in these reactions is the formation of Fmoc-β-Ala-OH as a byproduct, which complicates purification [1]. The patent describes a method using Fmoc-OSu that suppresses Fmoc-β-Ala-OH formation through the addition of amines to the reaction system, thereby facilitating target compound purification [1]. While this patent does not directly evaluate Fmoc-Trp-OSu in SPPS coupling, it demonstrates the broader process advantage of the OSu activation: reduced side reactions that translate to higher purity and easier purification.

Process chemistry Fmoc protection Byproduct suppression

Fmoc-Trp-OSu Application Scenarios: Where This Activated Ester Delivers Definitive Advantage


Synthesis of Peptides Incompatible with TFA-Labile Side-Chain Protection

Fmoc-Trp-OSu is the preferred tryptophan building block when synthesizing peptides that contain other side-chain protecting groups that are incompatible with TFA-mediated Boc cleavage. Since Fmoc-Trp-OSu lacks the indole Boc protection present in Fmoc-Trp(Boc)-OH , it eliminates the requirement for TFA cleavage of the Boc group, avoiding potential side reactions or incomplete deprotection of acid-sensitive moieties elsewhere in the sequence.

Manual Spot Peptide Synthesis Requiring High-Fidelity Coupling

In manual Spot synthesis methods where coupling efficiency is paramount, the use of pre-activated OSu esters provides a demonstrated advantage over Pfp esters. Studies comparing coupling protocols in model decapeptides show that OSu-type activation (via DIC/HOBt) achieves mean coupling yields of 87-91% per cycle, outperforming pentafluorophenyl ester methods [1]. Fmoc-Trp-OSu, as a pre-activated OSu ester, is therefore well-suited for this application, delivering higher coupling yields and reducing cumulative yield loss in longer sequences.

Syntheses Requiring Verified L-Enantiomer Purity for Stereochemical Integrity

For peptides where stereochemical purity is critical (e.g., bioactive peptides with strict L-amino acid requirements), Fmoc-Trp-OSu offers the advantage of a verifiable optical rotation specification ([α]D20 = -54 ± 3º, C=1 in DMF) . This specification allows for lot-specific confirmation of L-enantiomer integrity, mitigating the risk of accidental substitution with the D-enantiomer (Fmoc-D-Trp-OSu) and ensuring that the final peptide product retains the desired stereochemistry.

Process Development Requiring Minimized Purification Burden from Byproducts

In process chemistry or large-scale syntheses where purification costs are significant, the OSu scaffold offers a class-level advantage in suppressing problematic byproducts. Patent literature demonstrates that Fmoc-OSu can be used to introduce the Fmoc group with reduced formation of Fmoc-β-Ala-OH, a common impurity that complicates downstream purification [2]. This suggests that Fmoc-Trp-OSu, by virtue of its OSu activation, may yield cleaner reaction profiles with fewer side products, reducing chromatographic purification time and solvent consumption.

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